![molecular formula C17H8F6N4 B2402757 4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338962-38-2](/img/structure/B2402757.png)
4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline
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Description
The compound “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule that contains several functional groups. It has two trifluoromethyl groups attached to a phenyl group and a triazoloquinoxaline core. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoxaline core, followed by the introduction of the triazole ring and the trifluoromethyl groups. Trifluoromethyl groups can be introduced using various methods, such as the use of trifluoromethyl ketones .Scientific Research Applications
Medicinal Chemistry
Trifluoromethyl ketones (TFMKs), which are structurally similar to the compound , are valuable synthetic targets in medicinal chemistry . They are used as synthons in the construction of fluorinated pharmacons . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in the development of new pharmaceuticals.
Biological Research
The trifluoromethyl group has been used in biological research, particularly in the study of proteins . For example, the substitution of proline with trifluoromethyl-substituted proline has been used to investigate the unique features of proline in polypeptide structures . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could be used in similar biological studies.
NMR Labeling
The trifluoromethyl group has been used in NMR labeling . The use of CF3-substituted prolines in NMR labeling has been suggested as a promising research application area . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in NMR studies.
Synthesis of 2H-Furan Derivatives
A copper-catalyzed method has been used for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives . This suggests that “4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline” could potentially be used in the synthesis of similar compounds.
properties
IUPAC Name |
4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N4/c18-16(19,20)10-7-5-9(6-8-10)14-25-26-15-13(17(21,22)23)24-11-3-1-2-4-12(11)27(14)15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGBSCFLZLNRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline |
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